molecular formula C11H13N5 B11031832 2-(4-Ethylquinazolin-2-yl)guanidine CAS No. 331417-02-8

2-(4-Ethylquinazolin-2-yl)guanidine

Cat. No.: B11031832
CAS No.: 331417-02-8
M. Wt: 215.25 g/mol
InChI Key: KFCKFSMNYWPVHO-UHFFFAOYSA-N
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Description

2-(4-Ethylquinazolin-2-yl)guanidine is a chemical compound characterized by the presence of a quinazoline ring substituted with an ethyl group at the 4-position and a guanidine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylquinazolin-2-yl)guanidine typically involves the reaction of 4-ethylquinazoline with guanidine derivatives. One common method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis approach. This method provides efficient access to diverse guanidines under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylquinazolin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

2-(4-Ethylquinazolin-2-yl)guanidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-(4-Ethylquinazolin-2-yl)guanidine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The guanidine group can form hydrogen bonds and electrostatic interactions, facilitating binding to these targets and modulating their activity.

Comparison with Similar Compounds

    2-(4-Methylquinazolin-2-yl)guanidine: Similar structure but with a methyl group instead of an ethyl group.

    2-(4-Phenylquinazolin-2-yl)guanidine: Contains a phenyl group at the 4-position.

    2-(4-Chloroquinazolin-2-yl)guanidine: Features a chlorine atom at the 4-position.

Uniqueness: 2-(4-Ethylquinazolin-2-yl)guanidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group at the 4-position may confer distinct steric and electronic properties compared to other similar compounds, potentially leading to unique applications and effects.

Properties

CAS No.

331417-02-8

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

2-(4-ethylquinazolin-2-yl)guanidine

InChI

InChI=1S/C11H13N5/c1-2-8-7-5-3-4-6-9(7)15-11(14-8)16-10(12)13/h3-6H,2H2,1H3,(H4,12,13,14,15,16)

InChI Key

KFCKFSMNYWPVHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC2=CC=CC=C21)N=C(N)N

solubility

28 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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